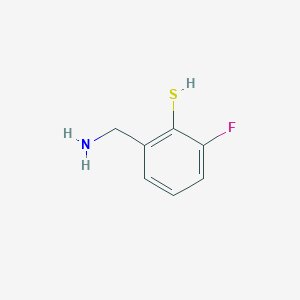
2-(Aminomethyl)-6-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-fluorobenzenethiol is an organic compound that features both an aminomethyl group and a fluorine atom attached to a benzene ring, along with a thiol group. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-fluorobenzenethiol typically involves the introduction of the aminomethyl group and the fluorine atom onto a benzene ring, followed by the addition of the thiol group. One common method involves the reaction of 2-fluorobenzyl chloride with thiourea to form the corresponding thiol, which is then treated with formaldehyde and ammonia to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-fluorobenzenethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the aminomethyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)-6-fluorobenzenethiol exerts its effects depends on its interactions with specific molecular targets. The aminomethyl group can interact with various enzymes and receptors, while the thiol group can form disulfide bonds with proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)benzenethiol: Lacks the fluorine atom, which can affect its reactivity and applications.
6-Fluorobenzenethiol: Lacks the aminomethyl group, limiting its interactions with biological molecules.
2-(Aminomethyl)-6-chlorobenzenethiol: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties.
Propriétés
Numéro CAS |
779296-45-6 |
|---|---|
Formule moléculaire |
C7H8FNS |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-fluorobenzenethiol |
InChI |
InChI=1S/C7H8FNS/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2 |
Clé InChI |
LVXOIBIZYFAAPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)S)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


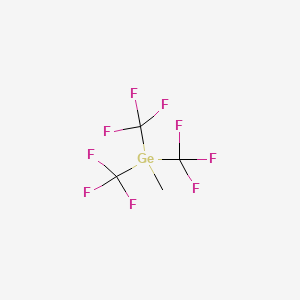
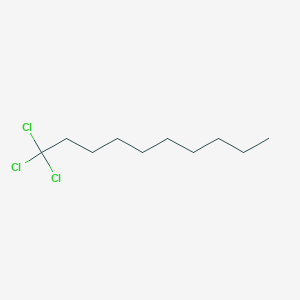
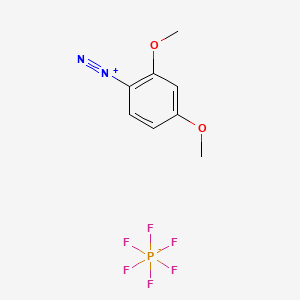
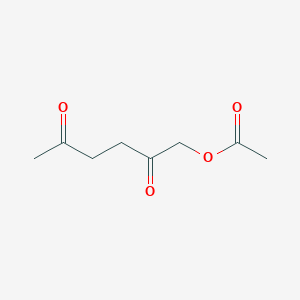
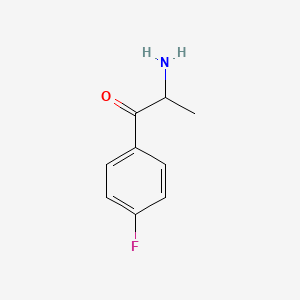
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
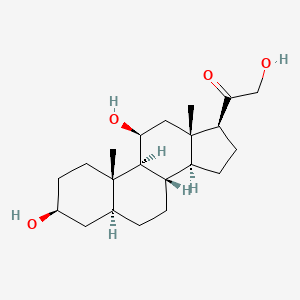
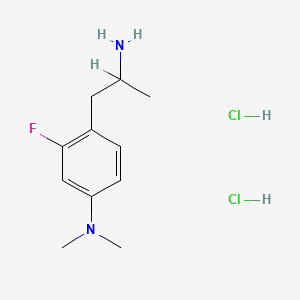
![2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester](/img/structure/B13415699.png)
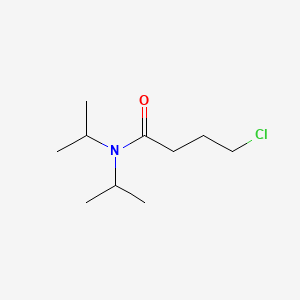
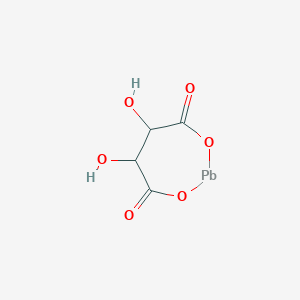

![2-[(Methylsulfinyl)methyl]oxirane](/img/structure/B13415719.png)
![2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid](/img/structure/B13415726.png)
